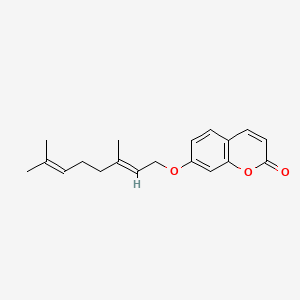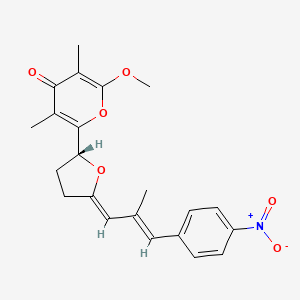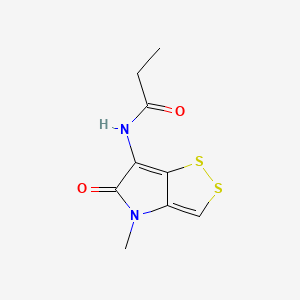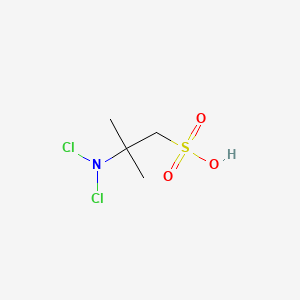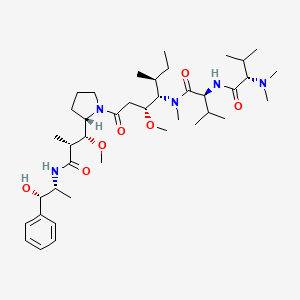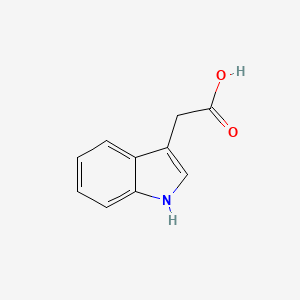
Benzeneacetic acid, 3,4-dichloro-, 2-(1-pyrrolidinyl)ethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC 915 oxalate typically involves the reaction of specific precursor compounds under controlled conditions. One common method involves the dissolution of ferrotitaniferous black mineral sands in an oxalic acid solution at ambient pressure. This is followed by hydrothermal treatment to precipitate the desired compound on a suitable substrate .
Industrial Production Methods
Industrial production of AC 915 oxalate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
AC 915 oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert AC 915 oxalate into other derivatives.
Substitution: The oxalate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.
Scientific Research Applications
AC 915 oxalate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s ability to bind to sigma(1) opioid receptors makes it a valuable tool in studying receptor-ligand interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in pain management and neuroprotection.
Industry: AC 915 oxalate is used in the production of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of AC 915 oxalate involves its interaction with sigma(1) opioid receptors. This binding can modulate various cellular pathways, leading to effects such as pain relief and neuroprotection. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to influence receptor activity is a key aspect of its action .
Comparison with Similar Compounds
Similar Compounds
α-Ferrous oxalate dihydrate: Used in adsorptive-photocatalytic composites for phenol removal.
Manganese(II) oxalate: Known for its magnetic properties and used in coordination polymers.
Uniqueness
AC 915 oxalate is unique due to its specific binding affinity for sigma(1) opioid receptors, which distinguishes it from other oxalate compounds. This property makes it particularly valuable in medicinal chemistry and neuropharmacology research.
Conclusion
AC 915 oxalate is a versatile compound with significant potential in various scientific fields. Its unique properties and ability to interact with sigma(1) opioid receptors make it a subject of ongoing research and interest.
If you have any further questions or need more details, feel free to ask!
Properties
CAS No. |
259729-84-5 |
|---|---|
Molecular Formula |
C14H17Cl2NO2 |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 2-(3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C14H17Cl2NO2/c15-12-4-3-11(9-13(12)16)10-14(18)19-8-7-17-5-1-2-6-17/h3-4,9H,1-2,5-8,10H2 |
InChI Key |
CYVORFBBJKNNDO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC 915; AC-915; AC915 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


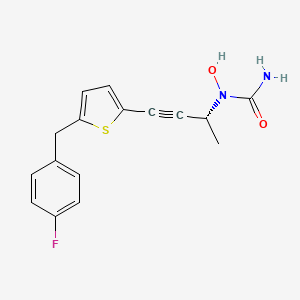
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)

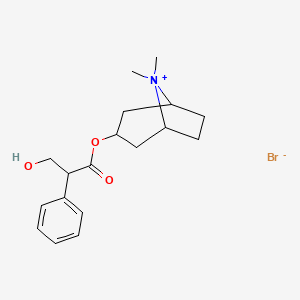
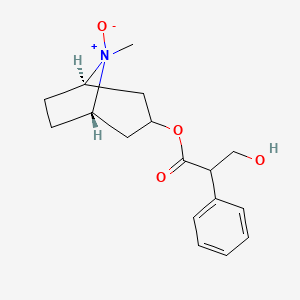
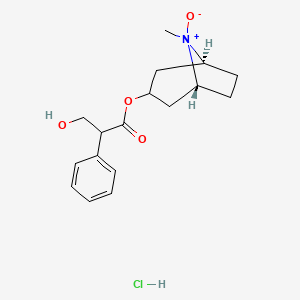
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
